1,3-Benzenediol, 5-(2-benzofuranyl)-

Catalog No.
S564786
CAS No.
439900-83-1
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzenediol, 5-(2-benzofuranyl)-

CAS Number

439900-83-1

Product Name

1,3-Benzenediol, 5-(2-benzofuranyl)-

IUPAC Name

5-(1-benzofuran-2-yl)benzene-1,3-diol

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H

InChI Key

ZZTDCNYCFAJAMX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O

Synonyms

stemofuran A

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O

1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as 5-(2-benzofuranyl)-1,3-benzenediol, is an organic compound characterized by a benzofuran moiety attached to a resorcinol structure. Its molecular formula is C₁₄H₁₀O₃, and it features two hydroxyl groups on the benzene ring at the 1 and 3 positions. The presence of the benzofuran ring contributes to its unique chemical properties and biological activities.

Typical of phenolic compounds. These include:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound can be reduced to yield diols or other alcohols.
  • Substitution Reactions: The aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of various substituents.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) .

The biological activity of 1,3-benzenediol, 5-(2-benzofuranyl)- has been studied in various contexts. Compounds with similar structures have demonstrated significant pharmacological properties, including:

  • Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals.
  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity: Benzofuran derivatives often show activity against various microbial strains, indicating their usefulness in developing new antimicrobial agents .

The synthesis of 1,3-benzenediol, 5-(2-benzofuranyl)- can be achieved through several methods:

  • Coupling Reactions: Utilizing palladium-catalyzed coupling reactions between appropriate precursors can yield this compound efficiently. For example, the Sonogashira coupling method is effective for synthesizing benzofuran derivatives .
  • Cyclization Reactions: Intramolecular cyclization of substituted phenols or propargyl alcohols can produce benzofuran structures that can subsequently be functionalized to introduce the benzenediol moiety .
  • Direct Functionalization: The direct functionalization of existing benzofuran derivatives with hydroxyl groups can also lead to the desired compound .

1,3-Benzenediol, 5-(2-benzofuranyl)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or microbial infections.
  • Material Science: Its unique structural properties may allow it to be used in the synthesis of advanced materials or polymers.
  • Cosmetics: The antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.

Interaction studies involving 1,3-benzenediol, 5-(2-benzofuranyl)- have focused on its binding affinity and efficacy against specific biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that certain derivatives can inhibit enzymes involved in cancer progression or inflammation pathways.
  • Receptor Binding: Investigations into how these compounds interact with cellular receptors can provide insights into their mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 1,3-benzenediol, 5-(2-benzofuranyl)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzofuranContains a benzene fused with a furan ringFound in many natural products with diverse activities
ResorcinolA dihydroxybenzene derivativeKnown for its antiseptic properties
2-AcetylbenzofuranAcetyl group on a benzofuran structureExhibits different reactivity due to acetyl substitution
BenzodioxoleContains two fused aromatic rings with oxygenOften used in medicinal chemistry

The uniqueness of 1,3-benzenediol, 5-(2-benzofuranyl)- lies in its specific arrangement of hydroxyl groups and the incorporation of the benzofuran moiety, which enhances its biological activity compared to other similar compounds.

Classical Approaches: Sonogashira Coupling and Sigmatropic Rearrangement

The synthesis of 1,3-Benzenediol, 5-(2-benzofuranyl)- relies heavily on established methodologies that combine benzofuran formation with selective functionalization of the benzenediol moiety [2]. The Sonogashira coupling reaction represents one of the most fundamental approaches for constructing the benzofuran core, particularly when applied to halogenated phenolic precursors [5].

In the classical Sonogashira approach, palladium-catalyzed coupling between terminal alkynes and aryl halides proceeds under mild conditions [5]. The reaction typically employs palladium acetate at 2-5 mol% loading with copper iodide as co-catalyst, utilizing bases such as triethylamine or piperidine [28]. For benzofuran synthesis, this methodology involves coupling halogenated phenols with terminal alkynes followed by intramolecular cyclization [21].

The optimization of Sonogashira coupling conditions for benzofuran formation has shown that iodoarenes provide superior reactivity compared to brominated counterparts [21]. Temperature optimization studies indicate that ambient temperature reactions, while requiring extended reaction times of 60-120 hours, provide comparable yields to elevated temperature conditions while minimizing energy consumption [28].

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature60°C25°CComparable yields
Reaction Time2-4 hours60-120 hoursMaintained efficiency
Catalyst Loading5 mol% Pd2 mol% PdCost reduction
SolventN,N-DimethylformamideTetrahydrofuranImproved safety

Sigmatropic rearrangement mechanisms play a crucial role in benzofuran synthesis, particularly the [3] [3]-sigmatropic rearrangement pathway [6] [32]. This transformation has been significantly enhanced through the use of electron-withdrawing groups such as trifluoroacetyl, which accelerate the rearrangement process and enable reactions to proceed at temperatures below room temperature [6].

The interrupted Pummerer reaction combined with sigmatropic rearrangement represents an advanced classical approach [2] [24]. This methodology involves the treatment of phenols with alkynyl sulfoxides, proceeding through electrophilic activation followed by nucleophilic substitution to generate key intermediates that undergo [3] [3]-sigmatropic rearrangement and subsequent deprotonation [2] [24].

Research has demonstrated that the sigmatropic rearrangement pathway provides access to highly substituted benzofurans through substituent migration mechanisms [32]. This approach enables the synthesis of multiaryl-substituted and fully substituted benzofuran derivatives that would be challenging to access through direct coupling strategies [32].

Novel Catalytic Strategies for Benzofuran Core Functionalization

Modern catalytic approaches for benzofuran synthesis have evolved significantly beyond traditional palladium-based systems [2]. Transition metal catalysts including copper, nickel, rhodium, ruthenium, and gold have demonstrated unique reactivity patterns for benzofuran core construction and functionalization [2] [4].

Copper-catalyzed methodologies have shown particular promise for intramolecular dehydrogenative coupling reactions [2]. The use of copper chloride with 1,8-diazabicyclo[5.4.0]undec-7-ene as base in dimethylformamide solvent has enabled the synthesis of trifluoroethyl-substituted benzofuran derivatives in yields ranging from 45-93% [2]. The reaction mechanism proceeds through copper acetylide formation followed by reductive elimination and subsequent cyclization [2].

Catalyst SystemSubstrate ScopeYield RangeKey Advantages
Copper Chloride/1,8-diazabicyclo[5.4.0]undec-7-eneTrifluoroethyl derivatives45-93%Mild conditions
Copper Iodide/Deep Eutectic SolventsMulticomponent reactions70-91%Green solvents
Nickel/1,10-PhenanthrolineAryl halide coupling23-89%Cost-effective
Rhodium Cyclopentadienyl ComplexSubstituted benzamides30-80%Functional group tolerance

Deep eutectic solvents have emerged as particularly effective media for copper-catalyzed benzofuran synthesis [2]. The choline chloride-ethylene glycol system stabilizes polar intermediates while accelerating transformation rates, with the chloride ion functioning as a weak base [2]. This approach has achieved yields of 70-91% for various benzofuran derivatives, with electron-donating substituted salicylaldehydes providing the highest yields [2].

Nickel-based catalytic systems utilizing 1,10-phenanthroline as ligand have demonstrated effective benzofuran formation through reduction-mediated processes [2]. The mechanism involves nickel salt combination with the ligand followed by zinc powder reduction and oxidative addition to generate active nickel intermediates [2]. Subsequent nucleophilic addition, transmetalation, and metal removal steps furnish benzofuran products in yields of 23-89% [2].

Rhodium-catalyzed approaches have enabled access to complex substituted benzofuran heterocycles through C-H activation methodologies [2] [4]. The cyclopentadienyl-based rhodium complex system proceeds through C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to achieve benzofuran derivatives in 30-80% yields [2].

Gold and silver-based catalysts have shown unique reactivity for benzofuran synthesis from alkynyl esters and quinols [4]. The use of JohnPhosAuCl/AgNTf₂ catalyst with Ph₂SiF₂ additive in dichloroethane provides moderate to good yields through a mechanism involving gold catalyst combination with alkynyl esters, nucleophilic attack by quinols, and subsequent sigmatropic rearrangement [4].

Iridium-catalyzed systems have demonstrated effectiveness for benzofuran functionalization, particularly for dimesitylborylation reactions [22]. Optimization studies with [Ir(Cl)(coe)₂]₂ catalyst and N-heterocyclic carbene ligands achieved yields up to 75% for C-H borylation processes [22].

Regioselective Hydroxylation and Substituent Positioning

The regioselective introduction of hydroxyl groups onto benzofuran scaffolds represents a critical challenge in the synthesis of 1,3-Benzenediol, 5-(2-benzofuranyl)- [7] [8]. Direct regioselective preparation methods have been developed to enable programmable substitution at specific positions on the benzofuran core [7].

The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups provides a highly regioselective route to benzofuranones, which serve as key intermediates for hydroxylated benzofurans [7] [10]. This methodology allows complete regiocontrol, with the substitution pattern being predictable through inspection of starting material substitution patterns [7] [10].

Starting MaterialRegioselectivityYieldKey Features
3-Hydroxy-2-pyronesComplete regiocontrol70-85%Programmable substitution
Phenols with α-HaloketonesPosition-dependent55-75%Temperature-controlled selectivity
Nitroepoxides with SalicylaldehydesHigh regioselectivity33-84%Catalyst-free conditions

The direct synthesis of naphthofurans and benzofurans from phenols and α-haloketones using titanium tetrachloride demonstrates exceptional regioselectivity [9]. This single-step process combines Friedel-Crafts-like alkylation with intramolecular cyclodehydration, providing high regioselectivity and broad substrate scope with moderate to excellent yields [9].

Regioselective preparation of 2- and 3-substituted benzofurans has been achieved through controlled reaction conditions [8]. Direct reaction between phenols and α-bromoacetophenones in the presence of neutral alumina yields 2-substituted benzofurans with complete regiocontrol, while basic salt conditions provide corresponding 2-oxoethers that cyclize to 3-substituted benzofurans [8].

The catalyst-free synthesis approach using nitroepoxides and salicylaldehydes provides regioselective access to benzofuran derivatives [12] [15]. This methodology employs potassium carbonate and dimethylformamide at 110°C, with reactions completing after 12 hours in yields of 33-84% [12] [15]. The highest yields are obtained using 3-nitrosalicylaldehyde, indicating the importance of electron-withdrawing substituents for regiocontrol [12] [15].

Electrochemical approaches have demonstrated unique regioselectivity patterns for benzofuran synthesis [4]. The cyclization of 2-alkynylphenols with diselenides using platinum electrodes provides substituted benzofuran heterocycles through seleniranium intermediate formation and subsequent nucleophilic cyclization [4].

The positioning of substituents on the benzofuran core is significantly influenced by the electronic properties of the starting materials [2] [4]. Electron-donating groups generally provide higher yields and improved regioselectivity compared to electron-withdrawing substituents [2] [4]. This effect has been systematically studied across various catalytic systems, providing predictive guidelines for synthetic planning [2] [4].

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

The development of environmentally sustainable methodologies for benzofuran synthesis has become increasingly important, with solvent-free and microwave-assisted approaches showing particular promise [11] [13] [14]. These green chemistry strategies address environmental concerns while often providing improved reaction efficiency and selectivity [14] [16].

Microwave-assisted synthesis has demonstrated significant advantages for benzofuran formation, particularly in the context of the Rap-Stoermer reaction [13]. The microwave-mediated solvent-free approach enables efficient synthesis of benzofurans from salicylaldehydes and various coupling partners, providing rapid heating and enhanced reaction rates [13].

The synthesis of benzofuran-3(2H)-ones under microwave conditions has been systematically investigated, with reaction condition screening revealing optimal parameters for various benzoate substrates [11]. This methodology provides yields of 43-58% while significantly reducing reaction times compared to conventional heating methods [11].

Green Chemistry ApproachTypical ConditionsYield RangeEnvironmental Benefits
Solvent-free reactions110-120°C, 12-16 hours55-84%Eliminated organic solvents
Microwave-assisted120°C, 16 hours43-58%Reduced energy consumption
Deep eutectic solventsRoom temperature, 24 hours70-91%Biodegradable solvents
Catalyst-free conditions110°C, 12 hours33-84%No metal waste

Solvent-free conditions have been successfully implemented for multiple benzofuran synthetic pathways [14] [15]. The recyclable nickel-catalyzed C-H/O-H dual functionalization of phenols with mandelic acids demonstrates the feasibility of solvent-free benzofuran synthesis [14]. This protocol achieves moderate to excellent yields while enabling catalyst recycling over multiple runs without significant activity decline [14].

The development of catalyst-free methodologies represents a significant advancement in green benzofuran synthesis [12] [15]. The reaction between nitroepoxides and salicylaldehydes proceeds efficiently without transition metal catalysts, utilizing only potassium carbonate and dimethylformamide [12] [15]. This approach eliminates metal waste while maintaining synthetic efficiency [12] [15].

Deep eutectic solvents have emerged as exceptional green alternatives for benzofuran synthesis [2]. The choline chloride-ethylene glycol system provides excellent solvation properties for polar intermediates while being completely biodegradable [2]. These solvents have enabled copper-catalyzed multicomponent reactions with yields of 70-91%, demonstrating superior performance compared to conventional organic solvents [2].

The transition metal-free synthesis of benzofurans represents the ultimate goal in green chemistry approaches [16] [24] [26]. Recent developments have demonstrated that benzofuran-6-carboxylic acid, a key pharmaceutical intermediate, can be synthesized through a three-step protocol using general reagents without transition metals or cryogenic temperatures [16]. Life cycle analysis indicates significant environmental benefits including reduced carbon dioxide emissions, enhanced human health quality, and lower mineral depletion [16].

The scalability of green synthetic approaches has been demonstrated through large-scale preparations [14] [16]. The solvent-free synthesis of 3-aryl benzofuran-2(3H)-ones has been successfully scaled to 166 grams, proving the industrial viability of these methodologies [14]. Similarly, the metal-free synthesis of benzofuran-6-carboxylic acid has been demonstrated on a 100-gram scale with 98.2% HPLC purity without chromatographic purification [16].

Structural Stability Analysis

The thermodynamic stability of 1,3-Benzenediol, 5-(2-benzofuranyl)- demonstrates characteristic patterns consistent with benzofuran-containing phenolic compounds [1] [2]. The compound exhibits a pseudo-planar geometry with minimal dihedral angle between the benzofuran and phenolic rings, contributing to enhanced conjugation and structural stability [3].

Thermodynamic Parameters

Based on computational analysis of structurally related benzofuran derivatives, the compound displays favorable thermodynamic properties. The estimated standard enthalpy of formation is approximately -388.46 kJ/mol, indicating thermodynamic stability under standard conditions [4]. The melting point is predicted at 463.59 K, with a boiling point of 639.00 K, reflecting moderate thermal stability [4].

The heat capacity at constant pressure is estimated at 409.13 J/mol·K at 298.15 K, with values increasing to 476.57 J/mol·K at elevated temperatures [4]. The heat of fusion (29.85 kJ/mol) and heat of vaporization (68.38 kJ/mol) suggest moderate intermolecular forces, primarily attributed to hydrogen bonding between hydroxyl groups and π-π stacking interactions [4].

Reactivity Pattern Assessment

The reactivity patterns of 1,3-Benzenediol, 5-(2-benzofuranyl)- are governed by the electron-donating properties of the hydroxyl groups and the electron-accepting characteristics of the benzofuran moiety . The compound demonstrates enhanced antioxidant activity, with IC₅₀ values for radical scavenging in the range of 3.2-5.5 μM against various reactive oxygen species .

The benzofuran ring system exhibits increased chemical reactivity compared to simple aromatic compounds due to its weaker aromatic character [6]. This enhanced reactivity manifests in susceptibility to oxidative metabolism, particularly at the benzylic positions adjacent to the furan oxygen .

Quantum Chemical Calculations: Density Functional Theory-Based Electronic Structure Analysis

Frontier Molecular Orbital Analysis

Density functional theory calculations using the B3LYP/6-311++G(d,p) level reveal critical electronic properties [3] [7]. The highest occupied molecular orbital energy is estimated at -6.075 eV, while the lowest unoccupied molecular orbital energy is -2.343 eV, resulting in an energy gap of 3.732 eV [7].

The HOMO is primarily localized on the phenolic ring system, consistent with the electron-donating nature of hydroxyl substituents, while the LUMO distribution encompasses the benzofuran moiety [7]. This orbital arrangement facilitates electron transfer processes characteristic of antioxidant mechanisms.

Global Reactivity Descriptors

The chemical hardness (η) is calculated as 1.866 eV, indicating moderate resistance to electron transfer and reasonable chemical stability [8]. The corresponding chemical softness (S = 1/2η) of 0.536 eV⁻¹ suggests moderate reactivity toward electrophilic attack [8].

The electronegativity (χ) value of 4.209 eV demonstrates the compound's ability to attract electrons, while the electrophilicity index (ω = μ²/2η) of 4.746 eV indicates significant electron-accepting capability [8]. These parameters collectively suggest balanced reactivity suitable for biological interactions.

Electronic Properties and Charge Distribution

Natural population analysis reveals significant charge localization on oxygen atoms of both hydroxyl groups and the furan oxygen, with calculated charges of approximately -0.65 to -0.70 au [3]. Carbon atoms in the aromatic systems carry minimal positive charges (+0.10 to +0.25 au), indicating electron delocalization across the conjugated system [3].

The dipole moment is estimated at 2.5 D, reflecting the asymmetric charge distribution arising from the hydroxyl groups and heteroatom presence [7]. This moderate polarity contributes to the compound's solubility characteristics and biological activity.

Solubility, Partition Coefficients, and Polar Surface Area

Aqueous Solubility Properties

1,3-Benzenediol, 5-(2-benzofuranyl)- exhibits limited aqueous solubility with a logarithmic solubility value (LogS) of -3.405, corresponding to approximately 3.93 × 10⁻⁴ mol/L water solubility at 25°C [1]. This poor aqueous solubility is characteristic of compounds with significant aromatic character and limited hydrogen bonding capacity relative to molecular size.

Lipophilicity and Partition Behavior

The octanol-water partition coefficient (LogP) is determined as 3.681, indicating high lipophilicity [1]. The distribution coefficient at physiological pH 7.4 (LogD₇.₄) is 3.178, suggesting favorable membrane permeability and tissue distribution potential [1]. These values classify the compound as highly lipophilic, with excellent passive diffusion properties across biological membranes.

Topological Polar Surface Area

The topological polar surface area is calculated as 53.60 Ų, falling within the optimal range for oral bioavailability (≤ 140 Ų) [1]. This relatively low TPSA, combined with the favorable molecular weight (226.23 g/mol), contributes to excellent predicted oral absorption characteristics.

The hydrogen bonding profile includes two donor sites (hydroxyl groups) and three acceptor sites (two hydroxyl oxygens and the furan oxygen) [1]. This balanced hydrogen bonding capacity supports both membrane permeability and aqueous solubility to a moderate degree.

ADMET Predictions: Absorption, Cytochrome P450 Interactions, and Blood-Brain Barrier Permeability

Absorption and Bioavailability Characteristics

Computational ADMET predictions indicate excellent absorption properties for 1,3-Benzenediol, 5-(2-benzofuranyl)-. Human intestinal absorption is predicted at 99.62%, suggesting near-complete oral absorption [9]. Caco-2 cell permeability modeling shows 55.59% permeability, indicating moderate transcellular transport across intestinal epithelium [9].

Oral bioavailability predictions demonstrate exceptional values, with F₂₀% at 99.7% and F₃₀% at 99.9%, indicating minimal first-pass metabolism and excellent systemic availability [1]. These predictions align with the compound's favorable physicochemical properties and lipophilicity profile.

Cytochrome P450 Enzyme Interactions

The compound exhibits significant interactions with major cytochrome P450 isoforms, presenting important considerations for drug-drug interactions [9] [1]. CYP1A2 inhibition probability reaches 99.4%, indicating strong inhibitory potential [9]. Similarly, CYP2C9 (93.7%), CYP2C19 (80.6%), CYP2D6 (95.8%), and CYP3A4 (91.5%) show high inhibition probabilities [9] [1].

CYP2C9 substrate probability is 93.7%, suggesting the compound undergoes metabolism primarily through this pathway [1]. The extensive CYP inhibition profile necessitates careful consideration of potential drug interactions in therapeutic applications.

Blood-Brain Barrier Permeability

Blood-brain barrier penetration is predicted to be limited, with only 4.8% permeability probability [9] [1]. This low BBB penetration is attributed to the compound's hydrophilic hydroxyl groups and moderate molecular size, despite favorable lipophilicity. The limited CNS penetration may be advantageous for peripheral therapeutic applications while minimizing central nervous system effects.

Distribution and Protein Binding

Plasma protein binding is predicted at 97.29%, indicating extensive binding to albumin and other plasma proteins [1]. This high protein binding may influence the compound's pharmacokinetic profile, including distribution volume and elimination characteristics.

P-glycoprotein substrate probability is 70.3%, suggesting potential efflux transport limitations that could affect tissue distribution and elimination [9]. This efflux potential may contribute to the limited blood-brain barrier penetration observed in predictions.

Metabolic Stability Considerations

The compound demonstrates moderate metabolic stability in hepatic models, with predicted clearance primarily through oxidative pathways . The benzofuran moiety is particularly susceptible to metabolic transformation, especially through cytochrome P450-mediated oxidation at the 3-position and benzylic oxidation adjacent to the furan ring [10].

XLogP3

3.3

Wikipedia

1,3-benzenediol, 5-(2-benzofuranyl)-

Dates

Last modified: 02-18-2024

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